molecular formula C4H10ClNO2 B556076 Methyl D-alaninate hydrochloride CAS No. 14316-06-4

Methyl D-alaninate hydrochloride

Cat. No. B556076
CAS RN: 14316-06-4
M. Wt: 139.58 g/mol
InChI Key: IYUKFAFDFHZKPI-AENDTGMFSA-N
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Description

“Methyl D-alaninate hydrochloride” is a chemical compound with the molecular formula C4H9NO2·HCl . It appears as a white to off-white powder . It is used as a building block for the preparation of peptides .


Molecular Structure Analysis

The molecular weight of “Methyl D-alaninate hydrochloride” is 139.58 g/mol . The molecular formula is C4H9NO2·HCl .


Physical And Chemical Properties Analysis

“Methyl D-alaninate hydrochloride” is a white to off-white powder . The molecular weight is 139.58 g/mol . The molecular formula is C4H9NO2·HCl .

Scientific Research Applications

  • Biocatalytic Resolution and Stereoselectivity : Esterase derived from Bacillus cereus exhibits high hydrolytic activity and stereoselectivity in the biocatalytic resolution of N-acetyl-DL-alanine methyl ester. This process can be efficiently carried out using immobilized Escherichia coli cells bearing recombinant esterase, which demonstrates excellent reusability and stability, making it a promising biocatalyst for the preparation of N-acetyl-D-alanine methyl esters (Jian-yong Zheng et al., 2018).

  • Study of Gamma-Irradiated Alanine Derivatives : Research on gamma-irradiated powders of various alanine derivatives, including N-methyl-L-alanine and DL-2-methyl glutamic acid hemihydrate, revealed the existence of specific radicals post-irradiation. This study, conducted using electron paramagnetic resonance spectroscopy, provides insight into the structural changes and reactive species formed in these alanine derivatives upon gamma irradiation (Kerem Sütçü & Y. E. Osmanoğlu, 2017).

  • Synthesis of β-(3-Pyridyl)-DL-α-Alanine Hydrochloride : The synthesis of beta-Benzamido-alpha-(3-pyridyl)-DL-alpha-alanine hydrochloride from 3-pyridinecarboxyaldehyde involves several steps, including azlactone hydrolysis and hydrogenation. This compound is of interest in the synthesis of antagonists for luteinizing hormone-releasing hormone (K. Folkers et al., 2009).

  • Reaction Mechanism Study with 1,8-Diazafluoren-9-One : The reaction between 1, 8-diazafluoren-9-one (DFO) and the amino acid L-alanine in methyl alcohol was studied, with a focus on the role of the solvent in the formation of reactive species. The reaction pathway, intermediates, and products were extensively analyzed using various spectroscopic methods, contributing to the understanding of reaction mechanisms involving alanine derivatives (D. Wilkinson, 2000).

  • Vibrational Spectroscopy Studies of Protein and DNA Structure : A study used vibrational spectroscopy techniques to investigate the structure, hydration, and binding of proteins and DNA, focusing on systems including amino acids like L-alanine. This research combines theoretical and experimental approaches to understand the structural and functional properties of alanine in biological systems (K. Jalkanen et al., 2006).

  • Antimicrobial Activity of Schiff Bases Derived from Alanine : Schiff bases derived from L-alanine and 2-methyl-alanine methyl ester demonstrated significant antimicrobial activity. These compounds were tested against various bacteria and fungi, showing potential as antimicrobial agents (M. Al-Omar & A. Amr, 2010).

Safety And Hazards

“Methyl D-alaninate hydrochloride” should be handled with care. Avoid dust formation, breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl (2R)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUKFAFDFHZKPI-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl D-alaninate hydrochloride

CAS RN

14316-06-4
Record name D-Alanine, methyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14316-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl D-alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl D-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AR Katritzky, G Meher… - … of Czechoslovak Chemical …, 2009 - cccc.uochb.cas.cz
… In case of 15h, the first step of coupling 7 with methyl D-alaninate hydrochloride (12h) was achieved in CH3CN/H2O instead of CH2Cl2. After completion of first step, NaN3 dissolved in …
Number of citations: 1 cccc.uochb.cas.cz
S Huang, W Liu, Y Li, K Zhang, X Zheng… - ACS Chemical …, 2021 - ACS Publications
… Briefly, the synthesis of compounds 2a–f began with the amidation of substituted cinnamic acids (1a–f) with methyl d-alaninate hydrochloride and was followed by a hydrolytic reaction …
Number of citations: 10 pubs.acs.org
T Miki, M Kori, H Mabuchi, R Tozawa… - Journal of medicinal …, 2002 - ACS Publications
… Compound 9d (0.61 g, 1.08 mmol, quantitative) was prepared from 2 (0.5 g, 1.05 mmol) and methyl d-alaninate hydrochloride (0.16 g, 1.15 mmol) in the same manner as described for …
Number of citations: 91 pubs.acs.org
Y Kobayashi, F Uneuchi, T Naruse, D Matsuda… - European Journal of …, 2023 - Elsevier
… Compound 9 was obtained from methyl d-alaninate hydrochloride and 25 in a manner similar to that described for 5 (23 mg, 0.054 mmol, 28%) as a colorless gum. H NMR (600 MHz, …
Number of citations: 2 www.sciencedirect.com
J Seitz, M Auth, T Prinz, M Hau, P Tzortzoglou… - 2023 - chemrxiv.org
Epigenetic modulators such as Lysine-specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs), are drug targets for cancer, neuropsychiatric disease or inflammation but …
Number of citations: 2 chemrxiv.org
JG Kettle, SK Bagal, S Bickerton… - Journal of medicinal …, 2020 - ACS Publications
… A suspension of methyl d-alaninate hydrochloride (25 g, 179.11 mmol) and N-[(benzyloxy)carbonyl]-l-serine (5) (42.8 g, 179.11 mmol) in DCM (786 mL) was cooled in an ice-bath to 0 C …
Number of citations: 56 pubs.acs.org
NJ Miles, PG Sammes, PD Kennewell… - Journal of the Chemical …, 1985 - pubs.rsc.org
… methyl D-alaninate hydrochloride (7.8 g, 56 mmol) in dimethylformamide (100 ml) at 0 "C was treated with triethylamine (11.3 g, 0.11 mol) and then di-t-butyl dicarbonate (13.5 g, 62 …
Number of citations: 42 pubs.rsc.org
J Zhao, MY Merl, F Foss - Drugs of the Future, 2021 - access.portico.org
… Condensation of N-Cbz-l-serine (XVI) with methyl d-alaninate hydrochloride (XVII) in the presence of EDC and DIEA in CH2Cl2 gives amide (XVIII), which upon intracyclization by …
Number of citations: 2 access.portico.org

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